molecular formula C18H19FO5 B4909909 4-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde

4-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde

Cat. No.: B4909909
M. Wt: 334.3 g/mol
InChI Key: PRNCTNLUUFAOTG-UHFFFAOYSA-N
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Description

4-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde is a complex organic compound with the molecular formula C17H17FO4 This compound is characterized by its unique structure, which includes a fluorophenoxy group, ethoxy chains, and a methoxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-(2-Fluorophenoxy)ethanol: This intermediate is synthesized by reacting 2-fluorophenol with ethylene oxide in the presence of a base such as potassium hydroxide.

    Formation of 2-(2-Fluorophenoxy)ethoxyethanol: The intermediate 2-(2-Fluorophenoxy)ethanol is further reacted with ethylene oxide to form 2-(2-Fluorophenoxy)ethoxyethanol.

    Synthesis of this compound: The final step involves the reaction of 2-(2-Fluorophenoxy)ethoxyethanol with 3-methoxybenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 4-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-3-methoxybenzoic acid.

    Reduction: 4-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The fluorophenoxy group can enhance the compound’s binding affinity to certain targets, while the methoxybenzaldehyde moiety can influence its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde: Similar structure but with an ethoxy group instead of a methoxy group.

    4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde: Contains a chlorophenoxy group instead of a fluorophenoxy group.

    3-Ethoxy-4-(2-p-tolyloxyethoxy)benzaldehyde: Contains a tolyloxy group instead of a fluorophenoxy group.

Uniqueness

4-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde is unique due to the presence of the fluorophenoxy group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to certain molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-[2-[2-(2-fluorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FO5/c1-21-18-12-14(13-20)6-7-17(18)24-11-9-22-8-10-23-16-5-3-2-4-15(16)19/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNCTNLUUFAOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCOCCOC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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